molecular formula C24H13N4Na3O11S3 B13781434 trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate CAS No. 69178-37-6

trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate

Cat. No.: B13781434
CAS No.: 69178-37-6
M. Wt: 698.6 g/mol
InChI Key: SMGMFTGDFISQCE-FWMLTEASSA-K
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Description

Trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple sulfonate groups, a nitro group, and a benzotriazole moiety, making it highly soluble in water and reactive under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonation reactions to attach the sulfonate groups. The final step involves the formation of the benzotriazole ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates, which can further react to form different products.

    Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted benzotriazole derivatives.

Scientific Research Applications

Trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. The nitro group can participate in redox reactions, while the sulfonate groups enhance solubility and reactivity. The benzotriazole moiety can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 2-[4-[2-(4-amino-2-sulfonatophenyl)vinyl]-3-sulfonatophenyl]-2-H-naphtho[1,2-d]triazole-5-sulfonate
  • Trisodium 2-[4-[2-(4-nitro-2-sulfonatophenyl)vinyl]-3-sulfonatophenyl]-2-H-naphtho[1,2-d]triazole-5-sulfonate

Uniqueness

The unique combination of nitro, sulfonate, and benzotriazole groups in trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs.

Properties

CAS No.

69178-37-6

Molecular Formula

C24H13N4Na3O11S3

Molecular Weight

698.6 g/mol

IUPAC Name

trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate

InChI

InChI=1S/C24H16N4O11S3.3Na/c29-28(30)17-10-8-15(22(12-17)41(34,35)36)6-5-14-7-9-16(11-21(14)40(31,32)33)27-25-20-13-23(42(37,38)39)18-3-1-2-4-19(18)24(20)26-27;;;/h1-13H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3/b6-5+;;;

InChI Key

SMGMFTGDFISQCE-FWMLTEASSA-K

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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